8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester
Overview
Description
8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester is a complex organic compound with a molecular weight of 308.81 g/mol. It is a yellow solid with the chemical formula C16H21ClN2O2
Preparation Methods
The synthesis of 8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the construction of the pyridoindole core. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: : This can be achieved through a cyclization reaction involving a suitable precursor.
Chlorination: : Introduction of the chlorine atom at the 8-position of the pyridoindole core.
Esterification: : Conversion of the carboxylic acid group to its tert-butyl ester derivative.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a tool in biological studies to understand molecular interactions and pathways.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.
Industry: : It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
When compared to similar compounds, 8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester stands out due to its unique structure and properties Similar compounds include other pyridoindole derivatives, which may have different substituents or functional groups
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Properties
IUPAC Name |
tert-butyl 8-chloro-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-13-5-4-10(17)8-11(13)12-9-18-7-6-14(12)19/h4-5,8,12,14,18H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFFHWVHONBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCNCC2C3=C1C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125263 | |
Record name | 1,1-Dimethylethyl 8-chloro-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-54-8 | |
Record name | 1,1-Dimethylethyl 8-chloro-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 8-chloro-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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